3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Overview
Description
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-tert-butoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride typically involves the reaction of 4-tert-butoxy-benzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butoxy group can yield tert-butyl alcohol or tert-butyl ketone, while nucleophilic substitution can lead to various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-phenyl-pyrrolidine: Lacks the hydrochloride salt form but has similar structural features.
3-(4-Tert-butyl-phenyl)-pyrrolidine: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
3-(4-Methoxy-phenyl)-pyrrolidine: Contains a methoxy group instead of a tert-butoxy group.
Uniqueness
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12;/h4-7,12,15H,8-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTHMWNELCKNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-72-1 | |
Record name | Pyrrolidine, 3-[4-(1,1-dimethylethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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